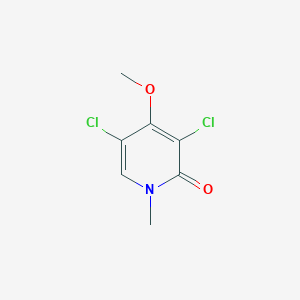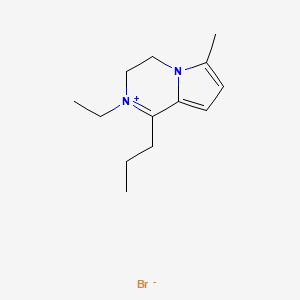
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide: is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. The compound consists of a benzodioxole moiety, a fluorinated benzene ring, and a tetrazole group, which collectively contribute to its distinctive chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Benzodioxole Moiety: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Introduction of the Fluorine Atom: Fluorination of the benzene ring can be achieved using electrophilic fluorination reagents such as Selectfluor.
Tetrazole Formation: The tetrazole ring is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Amide Bond Formation: The final step involves coupling the benzodioxole-fluorobenzene intermediate with a tetrazole-containing amine using standard amide coupling reagents like EDCI or HATU.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorine atom can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of amines or hydroxylamines.
Substitution: Formation of substituted benzamides or benzothiazoles.
科学的研究の応用
Chemistry
In chemistry, N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition, receptor binding, or antimicrobial activity.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The benzodioxole moiety can participate in π-π stacking interactions, while the tetrazole group can form hydrogen bonds, contributing to its binding affinity and specificity.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-yl)-2-(1H-tetrazol-1-yl)benzamide: Lacks the fluorine atom, which may affect its reactivity and binding properties.
N-(1,3-benzodioxol-5-yl)-5-chloro-2-(1H-tetrazol-1-yl)benzamide: Contains a chlorine atom instead of fluorine, which may alter its chemical and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(1H-tetrazol-1-yl)benzamide is unique due to the presence of the fluorine atom, which can enhance its metabolic stability, lipophilicity, and binding affinity. This makes it a valuable compound for various scientific research applications.
特性
分子式 |
C15H10FN5O3 |
|---|---|
分子量 |
327.27 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-yl)-5-fluoro-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C15H10FN5O3/c16-9-1-3-12(21-7-17-19-20-21)11(5-9)15(22)18-10-2-4-13-14(6-10)24-8-23-13/h1-7H,8H2,(H,18,22) |
InChIキー |
YYYDHKWMTTUDKO-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)C3=C(C=CC(=C3)F)N4C=NN=N4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methyl-N-{2-[(propan-2-yl)oxy]phenyl}thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12624774.png)
![1-(Pyridin-3-yl)-12-{(E)-[13-(pyridin-3-yl)tridecyl]diazenyl}dodecan-1-olate](/img/structure/B12624780.png)
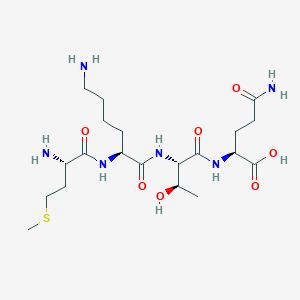
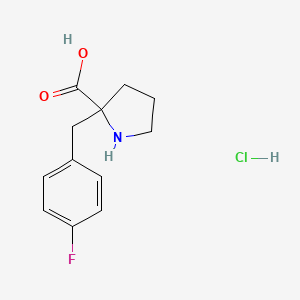
![N-(2-Aminoethyl)-4-[(3-fluorophenyl)methoxy]-2-methoxybenzamide](/img/structure/B12624803.png)
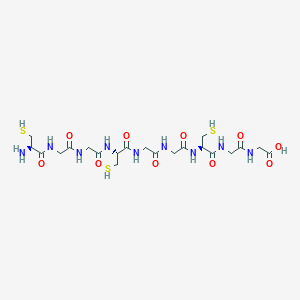
![1-Bromo-4-[2-(pentyloxy)ethyl]benzene](/img/structure/B12624810.png)
![3-[(1-Acetylpiperidin-4-yl)amino]-N-phenylbenzamide](/img/structure/B12624819.png)
![1-[(Naphthalen-2-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B12624820.png)
![N-(4-chlorophenyl)-2-{3-[2-(4-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}acetamide](/img/structure/B12624828.png)
![1-(2-{[6-(Naphthalen-1-yl)pyridin-3-yl]oxy}ethyl)pyrrolidine-2,5-dione](/img/structure/B12624847.png)
